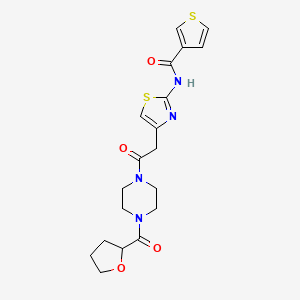
N-(4-(2-Oxo-2-(4-(Tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethyl)thiazol-2-yl)thiophen-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-oxo-2-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethyl)thiazol-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H22N4O4S2 and its molecular weight is 434.53. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-oxo-2-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethyl)thiazol-2-yl)thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-oxo-2-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethyl)thiazol-2-yl)thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Eine Studie von Xue et al. berichtete, dass eine verwandte Verbindung, Methyl-6-amino-4-isobutoxy-1H-indol-2-carboxylat, eine inhibitorische Aktivität gegen das Influenzavirus A zeigte .
- Zusätzlich zeigten 4-Alkyl-1-(5-Fluor-3-phenyl-1H-indol-2-carbonyl)thiosemicarbazid-Derivate von Indol potente antivirale Wirkungen gegen das Coxsackie-B4-Virus .
Antivirale Aktivität
Antioxidative Eigenschaften
Zusammenfassend lässt sich sagen, dass N-(4-(2-Oxo-2-(4-(Tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethyl)thiazol-2-yl)thiophen-3-carboxamid vielversprechend in mehreren Bereichen ist, von der antiviralen Aktivität bis hin zum potenziellen Neuroprotection. Forscher sollten seine Mechanismen, sein Sicherheitsprofil und seine therapeutischen Anwendungen untersuchen, um sein volles Potenzial in der Medikamentenentwicklung und klinischen Praxis freizusetzen . 🌟
Biologische Aktivität
N-(4-(2-oxo-2-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethyl)thiazol-2-yl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity, drawing from diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a series of reactions involving piperazine derivatives and thiophene carboxamides. The key structural features include:
- Piperazine Ring : Known for its versatility in drug design, providing a scaffold for various biological activities.
- Thiazole and Thiophene Moieties : These heterocycles contribute to the compound's pharmacological properties by enhancing interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds containing piperazine and thiazole structures. For instance, derivatives have shown promising activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM in related compounds . Although specific data on N-(4-(2-oxo-2-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethyl)thiazol-2-yl)thiophene-3-carboxamide is limited, its structural analogs suggest potential efficacy against bacterial strains.
Anti-cancer Activity
Compounds with similar piperazine and thiazole frameworks have been investigated for their anti-cancer properties. They are known to inhibit the Mcl-1 protein, which is implicated in cancer cell survival . The ability to modulate apoptotic pathways makes this compound a candidate for further exploration in cancer therapy.
Cytotoxicity Studies
Toxicity assessments are crucial in evaluating the safety profile of new compounds. In studies involving related piperazine derivatives, compounds were found to be non-toxic to human embryonic kidney (HEK293) cells at effective concentrations . This suggests that N-(4-(2-oxo-2-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethyl)thiazol-2-yl)thiophene-3-carboxamide may also exhibit a favorable safety profile.
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit bacterial topoisomerases, which are essential for DNA replication and transcription .
- Protein Interaction : The structural components may facilitate binding to specific proteins involved in cell signaling pathways, particularly those regulating apoptosis.
Case Studies
Several studies have explored the biological activities of structurally related compounds:
| Compound | Target | IC50 (μM) | Remarks |
|---|---|---|---|
| Compound 6a | M. tuberculosis | 1.35 | Significant anti-tubercular activity |
| Compound 7e | M. tuberculosis | 40.32 | Moderate activity; further optimization required |
| Piperazine derivative | Mcl-1 | N/A | Potential anti-cancer agent |
These findings underscore the importance of structural modifications in enhancing biological activity.
Eigenschaften
IUPAC Name |
N-[4-[2-oxo-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S2/c24-16(22-4-6-23(7-5-22)18(26)15-2-1-8-27-15)10-14-12-29-19(20-14)21-17(25)13-3-9-28-11-13/h3,9,11-12,15H,1-2,4-8,10H2,(H,20,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLUKFPZNWPMFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














